molecular formula C10H16O2 B1629240 Ethyl (Z)-4,7-octadienoate CAS No. 69925-33-3

Ethyl (Z)-4,7-octadienoate

Cat. No.: B1629240
CAS No.: 69925-33-3
M. Wt: 168.23 g/mol
InChI Key: LNOWXPKCCJROHI-VOTSOKGWSA-N
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Description

Ethyl (Z)-4,7-octadienoate is an organic compound characterized by its ester functional group and the presence of a double bond in the Z configuration. This compound is notable for its applications in various fields, including organic synthesis and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl (Z)-4,7-octadienoate can be synthesized through several methods. One common approach involves the esterification of (Z)-4,7-octadienoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture to achieve the desired ester product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl (Z)-4,7-octadienoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated esters.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

    Substitution: Reagents such as sodium hydroxide or Grignard reagents are often used.

Major Products Formed:

    Oxidation: (Z)-4,7-octadienoic acid or (Z)-4,7-octadienal.

    Reduction: Ethyl octanoate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl (Z)-4,7-octadienoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism by which ethyl (Z)-4,7-octadienoate exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes, leading to cell lysis. The compound’s ester group can also undergo hydrolysis, releasing active metabolites that interact with biological pathways.

Comparison with Similar Compounds

    Ethyl (E)-4,7-octadienoate: The E isomer of the compound, differing in the spatial arrangement of the double bond.

    Ethyl octanoate: A saturated ester with similar applications but lacking the double bond.

    Methyl (Z)-4,7-octadienoate: A methyl ester variant with similar chemical properties.

Uniqueness: this compound is unique due to its Z configuration, which can influence its reactivity and interaction with other molecules. This configuration can result in different physical and chemical properties compared to its E isomer or saturated counterparts.

Properties

CAS No.

69925-33-3

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

ethyl (4E)-octa-4,7-dienoate

InChI

InChI=1S/C10H16O2/c1-3-5-6-7-8-9-10(11)12-4-2/h3,6-7H,1,4-5,8-9H2,2H3/b7-6+

InChI Key

LNOWXPKCCJROHI-VOTSOKGWSA-N

SMILES

CCOC(=O)CCC=CCC=C

Isomeric SMILES

CCOC(=O)CC/C=C/CC=C

Canonical SMILES

CCOC(=O)CCC=CCC=C

boiling_point

88.00 °C. @ 20.00 mm Hg

density

0.901-0.909 (20°)

physical_description

Liquid

Origin of Product

United States

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